2-Methylfuran-3-carboximidamide hydrochloride
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Overview
Description
2-Methylfuran-3-carboximidamide hydrochloride is an organic compound with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.6 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is typically used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-carboximidamide hydrochloride involves the reaction of 2-methylfuran with cyanamide under acidic conditions to form the carboximidamide derivative. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-3-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methylfuran-3-carboxylic acid.
Reduction: 2-Methylfuran-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylfuran-3-carboximidamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 2-Methylfuran-3-amine
- 2-Methylfuran-3-carboxamide
Uniqueness
2-Methylfuran-3-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
2-methylfuran-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-5(6(7)8)2-3-9-4;/h2-3H,1H3,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGXXCZAPLHKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655200 |
Source
|
Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127929-98-0 |
Source
|
Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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